1-Bromo-2-methoxycyclopentane
Description
1-Bromo-2-methoxycyclopentane (CAS: 1192-18-3) is a bicyclic organobromine compound featuring a cyclopentane ring substituted with bromine and methoxy groups at adjacent positions. Its molecular formula is C₆H₁₁BrO, with a molecular weight of 179.06 g/mol. The compound’s structure combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, influencing its reactivity and physical properties. It is primarily utilized in organic synthesis, particularly as an intermediate in the preparation of amino acids and functionalized cyclopentane derivatives, as seen in the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid .
The methoxy group enhances solubility in polar solvents, while the bromine atom serves as a leaving group in nucleophilic substitution reactions. Steric effects from the cyclopentane ring and substituent positioning (cis/trans isomerism) further modulate its chemical behavior.
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
1-bromo-2-methoxycyclopentane |
InChI |
InChI=1S/C6H11BrO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3 |
InChI Key |
HNBGZVCNAAUYAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Bromo-2-fluorocyclopentane
- Structure : Cyclopentane with bromine and fluorine substituents at adjacent positions.
- CAS : 51422-72-1 (cis), 51422-73-2 (trans) .
- Molecular Weight : 165.02 g/mol.
- Key Differences :
- Electron Effects : Fluorine’s strong electronegativity (-I effect) increases the electrophilicity of the adjacent bromine, accelerating SN2 reactions compared to the methoxy-substituted analog.
- Boiling Point : Lower than 1-bromo-2-methoxycyclopentane due to reduced polarity and lack of hydrogen bonding (fluorine vs. methoxy oxygen).
- Applications : Less common in synthetic pathways requiring nucleophilic displacement, as fluorine’s poor leaving-group ability limits utility in substitution reactions.
This compound-carboxylic Acid
- Structure : Derivatives of this compound with a carboxylic acid group.
- Molecular Weight : ~207.11 g/mol (estimated based on and ).
- Key Differences :
- Acidity : The carboxylic acid group (pKa ~2-3) introduces strong acidity, enabling deprotonation for salt formation or further functionalization.
- Reactivity : Bromine remains a viable leaving group, but steric hindrance from the carboxylic acid may slow substitution kinetics compared to the parent compound .
1-(Bromomethyl)-1-(methoxymethyl)cyclopentane
- Structure : Cyclopentane with bromomethyl and methoxymethyl groups on the same carbon.
- CAS : 1485886-77-8 .
- Molecular Weight : 207.11 g/mol.
- Key Differences :
- Steric Effects : Substituents on a single carbon create significant steric hindrance, reducing accessibility for nucleophilic attack compared to this compound.
- Solubility : Higher hydrophobicity due to the branched structure, limiting solubility in polar solvents.
1-Bromopentane
- Structure : Linear bromoalkane (C₅H₁₁Br).
- CAS : 110-53-2 .
- Molecular Weight : 151.05 g/mol.
- Key Differences :
- Reactivity : The linear structure lacks ring strain, favoring SN2 mechanisms without steric interference.
- Boiling Point : Lower (~129°C) than cyclic analogs due to weaker dipole interactions.
Comparative Data Table
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